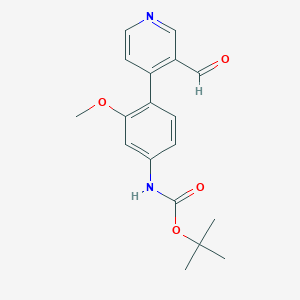![molecular formula C18H24N6O2 B13990730 ethyl N-[5-amino-3-[(N-methylanilino)methyl]-1,2,3,4-tetrahydropyrido[3,4-b]pyrazin-7-yl]carbamate CAS No. 83291-30-9](/img/structure/B13990730.png)
ethyl N-[5-amino-3-[(N-methylanilino)methyl]-1,2,3,4-tetrahydropyrido[3,4-b]pyrazin-7-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [5-amino-1,2,3, 4-tetrahydro-3-[(methylphenylamino)methyl]pyrido[3, 4-b]pyrazin-7-yl]-, ethyl ester is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [5-amino-1,2,3, 4-tetrahydro-3-[(methylphenylamino)methyl]pyrido[3, 4-b]pyrazin-7-yl]-, ethyl ester typically involves multiple steps. One common method includes the reaction of a pyrido[3, 4-b]pyrazine derivative with an appropriate amine and an esterifying agent. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, [5-amino-1,2,3, 4-tetrahydro-3-[(methylphenylamino)methyl]pyrido[3, 4-b]pyrazin-7-yl]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol .
Applications De Recherche Scientifique
Carbamic acid, [5-amino-1,2,3, 4-tetrahydro-3-[(methylphenylamino)methyl]pyrido[3, 4-b]pyrazin-7-yl]-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, [5-amino-1,2,3, 4-tetrahydro-3-[(methylphenylamino)methyl]pyrido[3, 4-b]pyrazin-7-yl]-, ethyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid derivatives: These include compounds with similar structures but different substituents.
Pyrido[3, 4-b]pyrazine derivatives: These compounds share the core pyrido[3, 4-b]pyrazine structure but have different functional groups attached.
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
83291-30-9 |
|---|---|
Formule moléculaire |
C18H24N6O2 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
ethyl N-[5-amino-3-[(N-methylanilino)methyl]-1,2,3,4-tetrahydropyrido[3,4-b]pyrazin-7-yl]carbamate |
InChI |
InChI=1S/C18H24N6O2/c1-3-26-18(25)23-15-9-14-16(17(19)22-15)21-12(10-20-14)11-24(2)13-7-5-4-6-8-13/h4-9,12,20-21H,3,10-11H2,1-2H3,(H3,19,22,23,25) |
Clé InChI |
JPRNYYRJWRLWGZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=NC(=C2C(=C1)NCC(N2)CN(C)C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Tert-butyl 1-methyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13990651.png)

![Tert-butyl 9-(2-hydroxyethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13990673.png)








![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide](/img/structure/B13990719.png)
